Cas no 1806995-07-2 (3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile)
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile
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- Inchi: 1S/C9H4F6N2/c10-6-4(1-2-16)3-17-7(9(13,14)15)5(6)8(11)12/h3,8H,1H2
- InChI Key: ISLQAHHWLSDSSN-UHFFFAOYSA-N
- SMILES: FC1C(CC#N)=CN=C(C(F)(F)F)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- XLogP3: 2.1
- Topological Polar Surface Area: 36.7
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031156-250mg |
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile |
1806995-07-2 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
| Alichem | A029031156-500mg |
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile |
1806995-07-2 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
| Alichem | A029031156-1g |
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile |
1806995-07-2 | 95% | 1g |
$2,923.95 | 2022-03-31 |
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1806995-07-2): A Versatile Fluorinated Pyridine Derivative for Advanced Applications
3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1806995-07-2) is a highly specialized fluorinated pyridine derivative that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique trifluoromethyl and difluoromethyl substituents, offers exceptional chemical stability and reactivity, making it a valuable building block for various synthetic applications. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are crucial properties for drug discovery and development.
The molecular structure of 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile features a pyridine ring substituted with a difluoromethyl group at the 3-position, a fluoro group at the 4-position, and a trifluoromethyl group at the 2-position. The 5-position is occupied by an acetonitrile moiety, which further enhances the compound's versatility in chemical reactions. This arrangement of substituents contributes to its high electron-withdrawing capacity, making it an excellent candidate for nucleophilic substitution reactions and cross-coupling reactions.
In the pharmaceutical industry, 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile is increasingly being explored as a key intermediate in the synthesis of novel bioactive molecules. Its fluorinated pyridine core is particularly attractive for the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Researchers are leveraging its unique properties to design compounds with improved pharmacokinetic profiles and reduced side effects. The compound's ability to modulate enzyme activity and receptor binding makes it a promising candidate for targeted therapies.
The agrochemical sector also benefits from the applications of 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile. Its structural features are instrumental in the development of next-generation pesticides and herbicides. The fluorinated pyridine moiety enhances the bioavailability and environmental stability of agrochemicals, ensuring prolonged efficacy in crop protection. Recent studies have highlighted its potential in creating selective herbicides that minimize harm to non-target species, aligning with the growing demand for sustainable agricultural practices.
From a materials science perspective, 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile is being investigated for its potential in advanced polymer synthesis and electronic materials. The compound's electron-deficient pyridine ring can serve as a building block for conductive polymers and organic semiconductors. Its incorporation into polymer backbones can improve thermal stability and electrical conductivity, making it suitable for applications in flexible electronics and energy storage devices.
The synthesis of 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile typically involves multi-step reactions, including halogenation, fluorination, and cyanation processes. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and selectivity. Recent advancements in flow chemistry have also enabled more efficient and scalable production of this compound, addressing the growing demand from various industries.
Market trends indicate a rising interest in fluorinated pyridine derivatives, driven by their expanding applications in life sciences and advanced materials. 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile is positioned as a high-value intermediate, with increasing procurement from pharmaceutical and agrochemical companies. The compound's unique properties and versatility make it a focal point for research and development initiatives worldwide.
In conclusion, 3-(Difluoromethyl)-4-fluoro-2-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1806995-07-2) represents a cutting-edge fluorinated pyridine derivative with broad applicability across multiple industries. Its structural features, combined with its synthetic versatility, make it an indispensable tool for modern chemical research. As industries continue to innovate, this compound is expected to play a pivotal role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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